molecular formula C10H18O2 B023420 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- CAS No. 57457-97-3

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-

Cat. No. B023420
CAS RN: 57457-97-3
M. Wt: 170.25 g/mol
InChI Key: WKZWTZTZWGWEGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-cyclohexanediol derivatives often involves catalyzed oxidation reactions. For instance, the oxidation of cyclohexene by hydrogen peroxide, catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane, offers a practical access to trans-1,2-cyclohexanediol under mild conditions. This method emphasizes atom-economic properties, high reaction concentration, short reaction time, and uses eco-friendly, recyclable catalysts, suggesting its viability for future industrial production (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,2-cyclohexanediol derivatives can be elucidated through various spectroscopic methods including NMR, FT-IR, and X-ray crystallography. Studies on related cyclohexanone compounds have confirmed their structures via comprehensive spectroscopic analysis, supporting the detailed investigation of their molecular frameworks (Mantelingu et al., 2007).

Chemical Reactions and Properties

1,2-Cyclohexanediol derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of cyclohexene derivatives with nitrile oxides, ozone, diazoacetate, and oxoallyl cation in 1,3-dipolar cycloaddition reactions, underscores their potential as synthetic intermediates for constructing complex molecular architectures (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties of 1,2-cyclohexanediol derivatives, such as their thermal stability and conformational behavior, are crucial for their application in material science and chemistry. The study of BN cyclohexane, a BN-isostere of cyclohexane, revealed its lower activation barrier for ring inversion compared to cyclohexane, showcasing the influence of BN/CC isosterism on physical properties (Luo et al., 2011).

Scientific Research Applications

  • Chiral Auxiliary in Asymmetric Synthesis : 1,2-trans-cyclohexanediol serves as an effective chiral auxiliary for the asymmetric Simmons-Smith cyclopropanation of allylic alcohols, resulting in excellent yields and diastereoselectivities (Charette & Marcoux, 1993).

  • Molecular Scaffolds for Glycomimetics : The stereoselective synthesis of 1,2-trans-dicarboxy-4,5-cyclohexanediols provides molecular scaffolds for the synthesis of glycomimetics, which can have any relative configuration (Bernardi et al., 2001).

  • Selective Hydrogenation : In hydrogenation processes, the nickel chloride-sodium tetrahydridoborate system selectively reduces the double bond in (1R,2R,6S)-3-methyl-6-(1-methylethenyl)cyclohex-3-ene-1,2-diol (Ardashov et al., 2010).

  • Organic Synthesis and Oxidative Rearrangements : A new method for oxidative aromatization of α,β-unsaturated cyclohexenones in alcohols leads to the production of alkyl phenyl ethers and phenoxyalkanol derivatives, useful in organic synthesis and oxidative rearrangements (Horiuchi et al., 1991).

  • Catalyzed Oxidation : A recyclable diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide provides an efficient method for producing trans-1,2-cyclohexanediol (Yu et al., 2014).

  • Dehydrogenation Catalysts : Pd and Ni catalysts show promising progress in the dehydrogenation of 1,2-cyclohexanediol, with potential for the synthesis of pyrocatechol from this compound (Zhao Shu-hui, 2007).

  • Polymer Chemistry : The cis and trans isomers of 1,4-cyclohexanediol and 1,4-cyclohexanedimethanol influence the properties of polyurethanes, affecting their melting points and overall properties (Lyman, 1961).

  • Mass Spectrometry Analysis : Metastable peak analysis in mass spectrometry reveals interesting insights into the fragmentation mechanisms and ion structures of 1,2-cyclohexanediol (Benoit & Holmes, 1971).

  • Solubility Prediction : The UNIFAC model accurately predicts the solubilities of trans-1,2-cyclohexanediol in various solvents, aiding in the synthesis and property prediction of this compound (Jiang Deng-gao, 2007; 2004).

  • Zeolite Catalysis : Zeolites effectively catalyze the synthesis of 1,2-cyclohexanediol under solvent-free conditions, with specific types providing the best performance in hydrolysis and dihydroxylation (Lei et al., 2016).

  • Permanganate Oxidations : Permanganate oxidations of cycloalkenes can produce various cis-glycols and enable cis to trans conversions, essential in certain chemical processes (Taylor et al., 1998).

  • Microreactor Synthesis : A continuous flow microreactor offers advantages in the synthesis of trans-1,2-cyclohexanediol, providing faster reaction rates and higher purity compared to standard glassware (Hartung et al., 2007).

properties

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZWTZTZWGWEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862795
Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very slightly yellow oily liquid; Cool minty aroma
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.925
Record name 8-p-Menthene-1,2-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-

CAS RN

1946-00-5, 38630-75-0
Record name Limonene-1,2-diol
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Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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Record name 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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Record name 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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Record name 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol
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Record name (1S,2S,4R)-(+)-Limonene-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-
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